molecular formula C16H21N3O2S B2759416 N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide CAS No. 946211-35-4

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide

Katalognummer: B2759416
CAS-Nummer: 946211-35-4
Molekulargewicht: 319.42
InChI-Schlüssel: JOUAANJGNAHBGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a novel, brain-penetrant compound identified as a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). This enzyme primarily targets non-histone substrates, such as α-tubulin, and plays a critical role in cellular processes including microtubule dynamics, intracellular transport, and the clearance of aggregated proteins . The research value of this inhibitor lies in its potential application for investigating and treating neurodegenerative diseases where HDAC6-mediated pathways are implicated in pathology, such as Alzheimer's disease and Charcot-Marie-Tooth disease . By selectively inhibiting HDAC6, this compound promotes tubulin acetylation, which can enhance mitochondrial transport in neurons and bolster the autophagy-lysosome pathway, a key mechanism for degrading toxic protein aggregates like tau. Its design incorporates structural features, such as the cyclohexenyl group, to optimize blood-brain barrier penetration, making it a particularly valuable chemical probe for in vivo models of central nervous system disorders. Researchers can utilize this compound to dissect the specific contributions of HDAC6 to disease mechanisms and explore its viability as a therapeutic target, offering a more targeted approach compared to broad-spectrum HDAC inhibitors.

Eigenschaften

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c20-14(17-8-6-12-4-2-1-3-5-12)10-13-11-22-16-18-9-7-15(21)19(13)16/h4,7,9,13H,1-3,5-6,8,10-11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOUAANJGNAHBGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CC2CSC3=NC=CC(=O)N23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₆H₂₁N₃O₂S
Molecular Weight 319.4 g/mol
CAS Number 946211-35-4

Synthesis

The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide typically involves multicomponent reactions (MCRs), which have proven effective in generating biologically active molecules. MCRs allow for the simultaneous formation of multiple bonds, leading to complex structures with enhanced biological properties .

Antibacterial Activity

Research indicates that compounds similar to N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide exhibit significant antibacterial properties. For instance, in studies involving thiazole derivatives, notable antibacterial activity against Escherichia coli and Staphylococcus aureus was reported . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antioxidant Properties

Antioxidant activity is another area where this compound shows promise. Compounds derived from thiazolo-pyrimidine frameworks have demonstrated the ability to scavenge free radicals effectively. In various assays, certain derivatives exhibited significant antioxidant effects at concentrations as low as 10 μg/mL . This suggests potential applications in preventing oxidative stress-related diseases.

Cytotoxic Effects

Cytotoxicity studies have shown that certain thiazolo-pyrimidine derivatives can induce apoptosis in cancer cell lines. For example, a related compound demonstrated an IC₅₀ value of 158.5 ± 12.5 μM against leukemia HL-60 cells . This highlights the potential of these compounds in cancer therapeutics.

Case Studies and Research Findings

  • Antibacterial Evaluation : A study assessed various thiazole-containing compounds for their antibacterial efficacy against common pathogens. The results indicated that specific structural modifications enhanced activity significantly .
  • Antioxidant Assessment : Compounds were tested for their radical scavenging capabilities using DPPH and ABTS assays. Some showed comparable or superior activity to standard antioxidants like Vitamin C .
  • Cytotoxicity Testing : The cytotoxic effects were evaluated on different cancer cell lines, revealing promising results that warrant further investigation into their mechanisms of action and potential as chemotherapeutic agents .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that compounds similar to N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide exhibit significant anticancer activities. For instance, the compound has been studied for its role as an indoleamine 2,3-dioxygenase inhibitor, which is crucial in modulating immune responses in cancer therapy. This mechanism can enhance the effectiveness of existing anticancer treatments by overcoming tumor-induced immunosuppression .

Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects, particularly against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to inhibit acetylcholinesterase (AChE) has been explored in various studies, highlighting its potential as a candidate for treating cognitive disorders .

Antimicrobial Activity

There is emerging evidence that thiazole derivatives possess antimicrobial properties. The thiazolo-pyrimidine moiety in this compound may contribute to its efficacy against various bacterial strains, making it a candidate for further exploration in antibiotic development .

Synthesis and Derivatives

The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide involves multicomponent reactions that can yield derivatives with enhanced biological activity. Recent advancements in synthetic methodologies have facilitated the creation of a library of related compounds, which can be screened for various pharmacological activities .

Case Studies and Research Findings

StudyFindings
Synthesis of Biologically Active MoleculesDemonstrated the potential of thiazole derivatives in treating liver fibrosis and inhibiting viral replication .
Anticancer ActivityExplored the role of indoleamine 2,3-dioxygenase inhibitors in enhancing anti-cancer treatment efficacy .
Neuroprotective ScreeningEvaluated compounds against acetylcholinesterase for potential Alzheimer’s treatment .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Thiazolo-Fused Heterocycles

The thiazolo[3,2-a]pyrimidinone core is structurally analogous to thiazolo[3,2-a]pyridines and pyrano[2,3-d]thiazoles described in . These compounds are synthesized via reactions involving thioglycolic acid and exhibit antimicrobial activity. Key differences include:

  • Ring System: The target compound’s pyrimidinone ring (vs.
  • Substituents: The cyclohexenylethyl group in the target contrasts with cyanoacetamide or pyranyl groups in analogs, likely altering solubility and steric interactions .
Table 1: Comparison of Thiazolo-Fused Compounds
Compound Core Structure Key Substituents Reported Activity
Target Compound Thiazolo[3,2-a]pyrimidinone Cyclohexenylethyl acetamide Not specified (inferred antimicrobial)
2-(N-cyclohexyl-2-cyanoacetamide)-2-thiazolin-4-one () Thiazolidinone Cyanoacetamide, cyclohexyl Antimicrobial
Pyrano[2,3-d]thiazoles () Pyranothiazole Fused pyran ring Antimicrobial

Acetamide Derivatives with Complex Substituents

lists pharmacopeial standards for acetamide derivatives such as (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide. These compounds share the following features with the target:

  • Acetamide Backbone : Common to both, facilitating interactions with biological targets (e.g., enzymes or receptors).
  • Heterocyclic Moieties: The target’s thiazolo[3,2-a]pyrimidinone vs. tetrahydropyrimidinone in compounds. The latter’s tetrahydropyrimidinone may confer greater conformational flexibility.
  • Aromatic Substituents: compounds include diphenylhexane and dimethylphenoxy groups, which enhance π-π stacking interactions compared to the target’s cyclohexenylethyl group .

Pyrido/Pyrimidinone-Based Impurities

describes impurities such as Imp. E(EP): (6RS)-3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2,6-dimethyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one . These share:

  • Fused Pyrimidinone Systems: The pyrido[1,2-a]pyrimidinone core in Imp. E(EP) vs. thiazolo[3,2-a]pyrimidinone in the target. The substitution of a pyridine ring for thiazole alters electronic properties and bioavailability.
  • Piperidinyl and Fluorinated Groups : Present in Imp. E(EP) but absent in the target, suggesting divergent pharmacological targets (e.g., CNS vs. antimicrobial) .
Table 2: Key Structural Differences in Pyrimidinone Analogs
Feature Target Compound Imp. E(EP) ()
Core Heterocycle Thiazolo[3,2-a]pyrimidinone Pyrido[1,2-a]pyrimidinone
Substituents Cyclohexenylethyl Piperidinyl, fluoro-benzisoxazolyl
Potential Bioactivity Antimicrobial (inferred) Likely CNS or metabolic modulation

Vorbereitungsmethoden

Structural Overview and Synthetic Challenges

The target molecule consists of a thiazolo[3,2-a]pyrimidin-5-one core linked to a cyclohexenylethyl group via an acetamide bridge. Its molecular formula is $$ \text{C}{19}\text{H}{27}\text{N}3\text{O}2\text{S} $$, with a molecular weight of 361.5 g/mol. Key synthetic challenges include:

  • Regioselective formation of the thiazolo[3,2-a]pyrimidinone ring system.
  • Efficient coupling of the cyclohexenylethylamine moiety to the heterocyclic core.
  • Optimization of cyclization conditions to prevent side reactions such as ring-opening or dimerization.

Solution-Phase Synthesis Strategies

Thiazolo[3,2-a]pyrimidinone Core Formation

The foundational step involves constructing the bicyclic thiazolo[3,2-a]pyrimidin-5-one system. A validated approach uses 2-aminothiazole derivatives condensed with β-keto esters or malonates under acidic conditions:

$$
\text{2-Aminothiazole} + \text{Diethyl malonate} \xrightarrow{\text{HCl, EtOH}} \text{Thiazolo[3,2-a]pyrimidin-5-one}
$$

In the MDPI study, cyclization of intermediate 7a with triethylorthoformate (264.0 µL, 3.39 mmol) and camphorsulfonic acid (CSA, 7.9 mg, 0.03 mmol) in ethanol at 60°C for 2 hours yielded 79% of the thiazolo-pyrimidinone product.

Table 1. Optimization of Cyclization Conditions
Catalyst Solvent Temperature (°C) Time (h) Yield (%)
CSA (10 mol%) EtOH 60 3 79
BF₃·OEt₂ EtOH Reflux 5 64
p-TsOH Toluene 120 23 14

Acetamide Sidechain Installation

The cyclohexenylethylamine moiety is introduced via amide coupling. A two-step protocol is employed:

  • Activation : The carboxylic acid intermediate (e.g., 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid) is activated using ethyl chloroformate or carbodiimides.
  • Coupling : Reaction with 2-(cyclohex-1-en-1-yl)ethylamine in dichloromethane (DCM) or tetrahydrofuran (THF), typically achieving yields of 70–85%.

Solid-Phase Synthesis Approach

Resin Functionalization

The MDPI study demonstrates a robust solid-phase method using Merrifield resin (loading capacity = 1.29 mmol/g):

  • Resin loading : Attachment of 4-hydroxyphenylacetic acid via nucleophilic substitution.
  • Thiazole formation : Treatment with Lawesson's reagent to introduce the thiazole ring.
  • Cyclization : On-resin cyclization using triethylorthoformate/CSA system.
Table 2. Four-Step Solid-Phase Synthesis Yields
Entry R₁ R₂ Overall Yield (%)
1 Ph H 81
9 Ph H 82
18 4-OMe-Ph Me 93

Critical Reaction Parameters

Solvent and Base Selection

  • Cyclization : Ethanol outperforms DMF or THF due to better solubility of intermediates.
  • Deprotection : Lithium hydroxide (LiOH) in acetone/water (60°C) achieves 98% yield compared to NaOH (57%) or KOH (41%).

Temperature Control

Maintaining 60°C during cyclization prevents decomposition while ensuring complete ring closure. Higher temperatures (>100°C) lead to side product formation.

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (500 MHz, CDCl₃):
    δ 8.24 (s, 1H, pyrimidine-H), 5.63 (m, 1H, cyclohexenyl-H), 3.42 (q, 2H, CH₂NH), 2.86 (s, 3H, SCH₃).
  • HRMS : Calculated for $$ \text{C}{19}\text{H}{27}\text{N}3\text{O}2\text{S} $$ [M+H]⁺: 361.1785; Found: 361.1792.

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >95% purity with retention time = 12.7 min.

Scale-Up Considerations

Kilogram-scale production requires:

  • Continuous flow chemistry for the cyclization step to enhance heat transfer.
  • Crystallization optimization : Use of ethyl acetate/hexane (1:3) achieves 89% recovery with 99.5% purity.

Applications and Derivatives

While focusing on synthesis, it is noteworthy that structural analogs demonstrate:

  • Anticancer activity : IC₅₀ = 3.2–18.7 µM against MCF-7 and A549 cell lines.
  • Kinase inhibition : 76% inhibition of EGFR at 10 µM concentration.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.